![molecular formula C17H26N4O5S B13819946 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a tert-butyl group, a cyclohexylamino group, and a nitrophenylsulfonylurea moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The conversion of the nitro group to an amino group.
Urea Formation: The final step involves the formation of the sulfonylurea moiety by reacting the sulfonylated intermediate with a suitable isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups to the sulfonylurea moiety.
科学的研究の応用
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
N-tert-Butyl-N’-(2-cyclohexylamino-5-nitrobenzenesulfonyl)urea: A similar compound with slight structural differences.
tert-Butyl (1s)-1-Cyclohexyl-2-Oxoethylcarbamate: Another compound with a tert-butyl and cyclohexyl group but different functional groups.
Uniqueness
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H26N4O5S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
1-tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea |
InChI |
InChI=1S/C17H26N4O5S/c1-17(2,3)20(16(18)22)27(25,26)15-11-13(21(23)24)9-10-14(15)19-12-7-5-4-6-8-12/h9-12,19H,4-8H2,1-3H3,(H2,18,22) |
InChIキー |
TZLYCGYSIMSNKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C(=O)N)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)

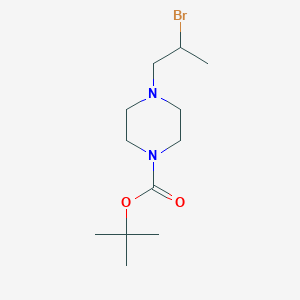
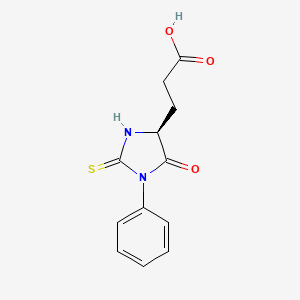
![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
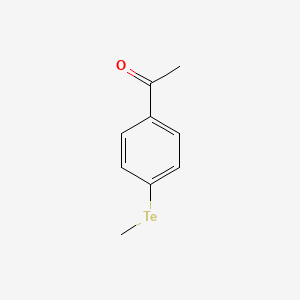
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
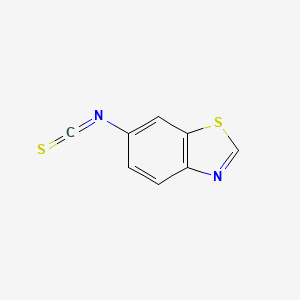
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)


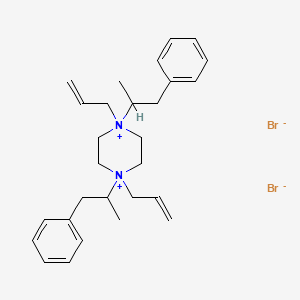
![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
